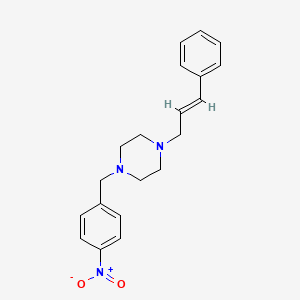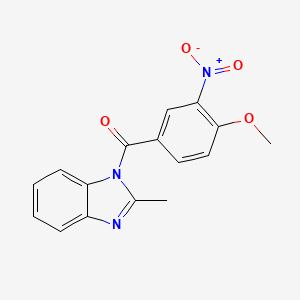
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly known as "HNK" and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of HNK is not fully understood, but studies have suggested that it may act through various pathways, including the inhibition of NF-κB and the activation of AMPK. NF-κB is a transcription factor that plays a key role in inflammation and cancer, while AMPK is an energy-sensing enzyme that regulates cellular metabolism.
Biochemical and Physiological Effects:
HNK has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in inflammation. Additionally, HNK has been found to induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using HNK in lab experiments is its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for the development of new drugs. However, one limitation of using HNK in lab experiments is its limited solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for the study of HNK. One direction is to further investigate its mechanism of action and identify the specific pathways involved in its anti-inflammatory, anti-cancer, and neuroprotective effects. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to determine the optimal dosage and administration of HNK for therapeutic use.
合成方法
The synthesis of HNK involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 3-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a Knoevenagel condensation reaction with cyanoacetamide to yield HNK.
科学研究应用
HNK has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Studies have shown that HNK can inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, HNK has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c1-25-16-8-11(5-6-15(16)21)7-12(10-18)17(22)19-13-3-2-4-14(9-13)20(23)24/h2-9,21H,1H3,(H,19,22)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVOGFHKMZOIGE-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)

![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)
![4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5733329.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)
![2-[(cyclohexylmethyl)(propyl)amino]ethanol](/img/structure/B5733351.png)



![N-cyclohexyl-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5733375.png)
![8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5733388.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5733398.png)